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molecular formula C16H15ClO3 B8577761 Methyl 4-Benzyloxy-3-Chlorophenylacetate

Methyl 4-Benzyloxy-3-Chlorophenylacetate

Cat. No. B8577761
M. Wt: 290.74 g/mol
InChI Key: MUADFZXQAYZKPE-UHFFFAOYSA-N
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Patent
US04579866

Procedure details

A mixture of 8.7 g (43.4 mmoles) of methyl 3-chloro-4-hydroxyphenylacetate, 6.2 g (44.8 mmoles) of powdered anhydrous potassium carbonate, 7.6 g (44.6 mmoles) of benzyl bromide, and 25 ml of methyl ethyl ketone was refluxed for six hours.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][C:7]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(C(C)=O)C>[CH2:20]([O:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:3][C:2]=1[Cl:1])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
ClC=1C=C(C=CC1O)CC(=O)OC
Name
Quantity
6.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for six hours
Duration
6 h

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CC(=O)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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